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Compound of Interest

Compound Name:
N-{3-cyanofuro[3,2-b]pyridin-2-

yl}benzamide

CAS No.: 672925-57-4

Cat. No.: B2560179

Get Quote

The furo[3,2-b]pyridine core represents a privileged heterocyclic scaffold, a class of structures

that have repeatedly demonstrated biological activity and are of profound interest in medicinal

chemistry.[1][2] Its rigid, planar geometry and unique electronic characteristics make it an ideal

foundation for designing potent and selective modulators of various biological targets,

particularly protein kinases involved in oncology signaling pathways.[1][2] This guide focuses

on a specific derivative, N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide, a molecule that

combines the furo[3,2-b]pyridine core with two critical functional groups: a cyano moiety and a

benzamide side chain.

The physical and chemical properties of such a molecule are not merely academic data points;

they are critical determinants of its behavior in biological systems and its viability as a drug

candidate. Properties like solubility, melting point, and stability directly influence formulation,

bioavailability, and manufacturability. This document provides a comprehensive technical

overview of the core physical properties of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide,

offering both predicted data and established experimental protocols for its empirical

characterization.
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Section 1: Molecular Structure and Computed
Properties
A thorough understanding of a molecule's physical properties begins with its fundamental

structure and the computational prediction of its key physicochemical descriptors.

Caption: Chemical structure of N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide.

Table 1: Computed Physicochemical Properties
While direct experimental data for this specific molecule is not widely published, its properties

can be reliably predicted using computational models based on its structure. These values are

essential for initial screening and experimental design.
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Property Predicted Value
Significance in Drug
Development

Molecular Formula C₁₅H₈N₄O₂
Defines the elemental

composition and exact mass.

Molecular Weight 276.26 g/mol

Influences diffusion,

membrane transport, and

formulation calculations.

XLogP3 ~2.5 - 3.5

Predicts lipophilicity; a key

factor in membrane

permeability and solubility.

Topological Polar Surface Area

(TPSA)
~89.6 Å²

Estimates the surface area

occupied by polar atoms;

correlates with cell

permeability.

Hydrogen Bond Donors 1 (Amide N-H)

Indicates potential for specific

interactions with biological

targets.

Hydrogen Bond Acceptors 4 (2x N, 2x O)

Indicates potential for specific

interactions with biological

targets.

Rotatable Bonds 2

Relates to conformational

flexibility, which affects

receptor binding.

Section 2: Core Physicochemical Characteristics
These properties are determined empirically and provide the foundational data for all

subsequent research and development activities.

Appearance: Crystalline solid. Based on analogous benzamide and furo[3,2-b]pyridine

derivatives, the compound is expected to be a solid at room temperature, likely appearing as

a white to off-white or pale yellow powder.[3][4]
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Melting Point (M.p.): The melting point is a critical indicator of purity. A sharp melting range

suggests a highly pure compound, while a broad range can indicate impurities. For related

benzofuro[3,2-b]pyridine structures, melting points typically fall within the 90–200 °C range.

[3] For example, 3-nitrobenzamide has a melting point of 140-143 °C.[5] The precise value

for the title compound must be determined experimentally.

Solubility: Solubility is paramount for both in vitro assays and in vivo administration.

Aqueous Solubility: Expected to be very low. The largely aromatic and heterocyclic

structure, combined with a predicted LogP > 2, suggests poor solubility in water.[6]

Organic Solubility: Expected to be soluble in common polar aprotic organic solvents such

as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in

solvents like dichloromethane (DCM) and tetrahydrofuran (THF). This is typical for

compounds of this class used in screening libraries.

Chemical Stability: The molecule contains two key functional groups susceptible to

hydrolysis: the amide bond and the cyano group. Stability is expected to be high under

neutral pH conditions. However, prolonged exposure to strong acidic or basic conditions

could lead to degradation, yielding 3-cyanofuro[3,2-b]pyridin-2-amine and benzoic acid, or

hydrolysis of the nitrile to a carboxylic acid or primary amide, respectively.

Section 3: Spectroscopic and Spectrometric
Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The

following data represents the expected spectral characteristics.

Table 2: Key Spectroscopic Data Signatures
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Technique
Functional Group /
Region

Expected Chemical
Shift / Wavenumber

Rationale and
Notes

¹H NMR Amide N-H
δ > 10 ppm (broad

singlet)

The amide proton is

deshielded and often

exchanges, leading to

a broad signal. Its

chemical shift is highly

dependent on solvent

and concentration.

Aromatic H
δ 7.0 - 8.5 ppm

(multiplets)

Protons on the

benzoyl, furan, and

pyridine rings will

appear in this region.

Specific coupling

patterns will confirm

substituent positions.

[3][7]

¹³C NMR Amide C=O δ ~165 ppm

The carbonyl carbon

is characteristically

found in this downfield

region.[4][8]

C≡N δ ~115 - 120 ppm

The nitrile carbon

signal is a key

identifier for this

functional group.

Aromatic C δ ~110 - 155 ppm

A complex set of

signals corresponding

to the multiple

aromatic and

heterocyclic carbons.

IR Spectroscopy Amide N-H Stretch
~3300 cm⁻¹

(sharp/medium)

Characteristic

stretching vibration for

a secondary amide.[9]
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Aromatic C-H Stretch >3000 cm⁻¹

Indicates the

presence of sp²

hybridized C-H bonds.

[9]

C≡N Stretch
~2225 cm⁻¹ (sharp,

strong)

This is a highly

diagnostic, strong,

and sharp peak for the

cyano group, making

it easy to identify.[10]

Amide I Band (C=O

Stretch)
~1680 cm⁻¹ (strong)

One of the most

intense bands in the

spectrum, confirming

the amide carbonyl

group.[11]

Aromatic C=C Stretch
~1400 - 1600 cm⁻¹

(multiple bands)

Fingerprint region

absorptions

confirming the

aromatic systems.[9]

Mass Spectrometry

(ESI-MS)
[M+H]⁺ m/z = 277.08

In positive ion mode

electrospray

ionization, the

molecule will be

protonated, giving a

mass-to-charge ratio

corresponding to its

molecular weight + 1.

[4]

Section 4: Experimental Protocols for
Characterization
To ensure scientific integrity, the following protocols provide a self-validating framework for the

empirical determination of the compound's physical properties.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://cpha.tu.edu.iq/images/mhadrat/ly%20bas/5%20ly.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7028433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2968027/
https://cpha.tu.edu.iq/images/mhadrat/ly%20bas/5%20ly.pdf
https://nanobioletters.com/wp-content/uploads/2024/09/LIANBS141.033.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2560179?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial Material

Purity & Identity Confirmation

Structural Elucidation

Application-Oriented Properties

Final Data Package

Synthesized or Procured
N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide

1. Thin-Layer Chromatography (TLC)
- Assess reaction completion

- Check for impurities

Initial check

2. Melting Point Determination
- Sharp range indicates high purity

If single spot

3. High-Resolution Mass Spectrometry (HRMS)
- Confirm exact mass and formula

Purity confirmed

4. NMR Spectroscopy (¹H, ¹³C)
- Unambiguous structure confirmation

Mass confirmed

5. IR Spectroscopy
- Confirm functional groups (CN, C=O, N-H)

Structure confirmed

6. Solubility Assessment
- Test in aqueous buffers & organic solvents

Proceed if pure

Fully Characterized Compound
(Purity, Identity, Properties)

Data compiled

Click to download full resolution via product page

Caption: Workflow for the comprehensive physical characterization of the title compound.
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Protocol for Melting Point Determination
Objective: To determine the melting range as an indicator of purity.

Methodology:

Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube,

sealed at one end.

Tap the tube gently to pack the sample to a height of 2-3 mm.

Place the capillary tube into a calibrated melting point apparatus.

Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the

heating rate to 1-2 °C per minute.

Record the temperature at which the first drop of liquid appears (T1) and the temperature

at which the entire sample becomes a clear liquid (T2).

The melting range is reported as T1-T2. A pure compound should have a sharp range of <

2 °C.

Protocol for Qualitative Solubility Assessment
Objective: To estimate the compound's solubility in key solvents for biological and chemical

applications.

Methodology:

Add approximately 1 mg of the compound to each of several labeled vials.

To each vial, add 100 µL of a different solvent (e.g., Water, Phosphate-Buffered Saline pH

7.4, DMSO, Ethanol, Dichloromethane).

Vortex each vial for 30 seconds.

Visually inspect for undissolved solid. If fully dissolved, the solubility is ≥ 10 mg/mL.

If not fully dissolved, add another 900 µL of the solvent to bring the total volume to 1 mL.
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Vortex again and visually inspect. If fully dissolved, the solubility is ≥ 1 mg/mL.

Classify solubility as: Very Soluble (>10 mg/mL), Soluble (1-10 mg/mL), Sparingly Soluble

(0.1-1 mg/mL), or Insoluble (<0.1 mg/mL).

Protocol for Spectroscopic Data Acquisition
¹H and ¹³C NMR Spectroscopy:

Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (typically DMSO-

d₆ or CDCl₃) in an NMR tube.

Acquire a ¹H spectrum using standard parameters (e.g., 400 MHz spectrometer, 16-32

scans).

Acquire a broadband-decoupled ¹³C spectrum (e.g., 100 MHz, 1024+ scans).

Process the data (Fourier transform, phase correction, baseline correction) and integrate

¹H signals. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy:

Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

Place a small amount of the dry powder onto the ATR crystal.

Apply pressure to ensure good contact.

Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a

good signal-to-noise ratio.

Identify and label the wavenumbers for key functional group vibrations.[9]

High-Resolution Mass Spectrometry (HRMS):

Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g.,

methanol or acetonitrile).

Infuse the solution directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://cpha.tu.edu.iq/images/mhadrat/ly%20bas/5%20ly.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2560179?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

The observed exact mass of the [M+H]⁺ ion should be within 5 ppm of the calculated

theoretical mass for C₁₅H₉N₄O₂⁺.[12][13]

Conclusion
N-{3-cyanofuro[3,2-b]pyridin-2-yl}benzamide is a molecule of significant interest, built upon

a scaffold known for its utility in medicinal chemistry. Its physical properties—predicted to be a

crystalline solid with low aqueous solubility but good solubility in organic solvents like DMSO—

are characteristic of many small molecule drug candidates. The presence of distinct cyano and

amide functionalities provides clear and unambiguous handles for spectroscopic

characterization, with a sharp C≡N stretch in the IR spectrum and a downfield amide proton in

the ¹H NMR spectrum serving as key identifiers. The protocols outlined in this guide provide a

robust framework for the empirical validation of these properties, ensuring the high-quality data

required for advancing this and related molecules through the drug discovery and development

pipeline.
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